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# 2-chloroprocaine hydrochloride chemical properties and solubility

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Chemical Properties and Solubility of 2-Chloroprocaine Hydrochloride

#### **Abstract**

This technical guide provides a comprehensive overview of the core chemical properties and solubility profile of 2-chloroprocaine hydrochloride, a short-acting local anesthetic of the ester type.[1][2] Intended for researchers, scientists, and drug development professionals, this document consolidates critical physicochemical data into a structured format. It details experimental methodologies for the determination of these properties and utilizes visualizations to illustrate key structural-property relationships and experimental workflows.

## **Core Chemical Properties**

2-Chloroprocaine hydrochloride, chemically designated as 2-(diethylamino)ethyl 4-amino-2-chlorobenzoate monohydrochloride, is a white, crystalline, odorless powder.[1][3][4][5] Its chemical structure is distinguished by an ester linkage, which is susceptible to rapid hydrolysis by plasma pseudocholinesterases, and a chlorine atom on the benzene ring, which influences its metabolic rate.[1][2][5] The commercially available solutions typically have a pH between 2.7 and 4.0.[1][6]

The fundamental chemical properties of 2-chloroprocaine hydrochloride are summarized in the table below.



Property	Value	Source	
Molecular Formula	C13H20Cl2N2O2	[5][7][8]	
Molecular Weight	307.22 g/mol	[3][7][8][9]	
Appearance	White crystalline powder	[1][3]	
Melting Point	173-178 °C	[3][4][7][8]	
рКа	8.7	[10][11]	
logP (Octanol/Water)	2.86	[4]	
CAS Registry Number	3858-89-7	[3][5][7][10]	

# **Solubility Profile**

The solubility of 2-chloroprocaine hydrochloride is a critical parameter for its formulation and administration. As a hydrochloride salt, it exhibits enhanced water solubility compared to its free base form.[12] It is soluble in water, very soluble in chloroform, and slightly soluble in alcohol. [1][4] The quantitative solubility data in various solvents are presented below.



Solvent	Solubility	Molar Concentration (approx.)	Source
Water	100 mg/mL	325.50 mM	[13]
61 mg/mL (at 25°C)	198.55 mM	[9]	
~45.5 mg/mL (1g in 22mL at 20°C)	~148.10 mM	[4]	
DMSO	83.33 mg/mL	271.24 mM	[13]
61 mg/mL (at 25°C)	198.55 mM	[9]	
Ethanol (95%)	~10 mg/mL (1g in 100mL)	~32.55 mM	[4]
Methanol	Slightly Soluble	Not specified	[3]
Ethanol	Insoluble	-	[9]

Note: Solubility values can vary slightly due to experimental conditions and batch-to-batch variations.[9] For aqueous solutions, ultrasonic assistance may be required to achieve complete dissolution.[13]

# **Key Methodologies**

The determination of the chemical and physical properties of 2-chloroprocaine hydrochloride involves a range of standard analytical techniques.

#### **Assay and Identification**

The identity and purity of 2-chloroprocaine hydrochloride are typically confirmed using spectroscopic and chromatographic methods as outlined in pharmacopeial monographs.

- Infrared (IR) Spectroscopy: An IR spectrum of the sample is compared against a reference standard (e.g., USP Chloroprocaine Hydrochloride RS) to confirm its molecular structure.[14]
- High-Performance Liquid Chromatography (HPLC): An HPLC method is used for assay and the determination of organic impurities. A standard protocol involves a C18 column with a



gradient mobile phase of an aqueous buffer (e.g., ammonium formate at pH 3.5) and acetonitrile, with UV detection at approximately 294 nm.[14] The percentage of the active pharmaceutical ingredient (API) is calculated by comparing the peak response of the sample solution to that of a standard solution of known concentration.[14]

 Chloride Test: A simple chemical identification test is performed to confirm the presence of the hydrochloride salt.[14]

#### **Determination of pKa**

The acid dissociation constant (pKa) is a measure of the extent of ionization of a molecule in solution. For a compound like 2-chloroprocaine hydrochloride, this is typically determined by potentiometric titration.

- Preparation: A precise amount of the compound is dissolved in a suitable solvent, usually water.
- Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
- Measurement: The pH of the solution is measured continuously using a calibrated pH meter as the titrant is added.
- Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated forms of the molecule are equal.

### **Solubility Determination (Shake-Flask Method)**

The equilibrium solubility is commonly determined using the isothermal shake-flask method.

- Sample Preparation: An excess amount of 2-chloroprocaine hydrochloride powder is added to a series of vials, each containing a precise volume of the desired solvent (e.g., water, ethanol, DMSO).
- Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.



- Phase Separation: After equilibration, the samples are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.
- Quantification: A filtered aliquot of the supernatant (the saturated solution) is carefully removed and diluted. The concentration of the dissolved 2-chloroprocaine hydrochloride in the aliquot is then determined using a validated analytical method, such as HPLC with UV detection.[14]

#### **Visualizations**

The following diagrams illustrate the relationship between the molecular structure and key properties, and a typical workflow for solubility determination.

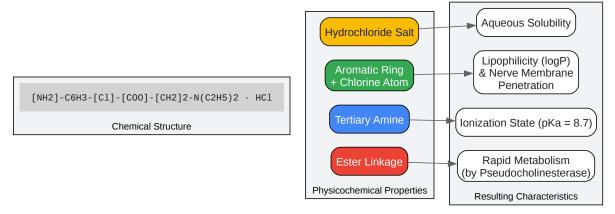


Figure 1: 2-Chloroprocaine Hydrochloride Structure-Property Relationship

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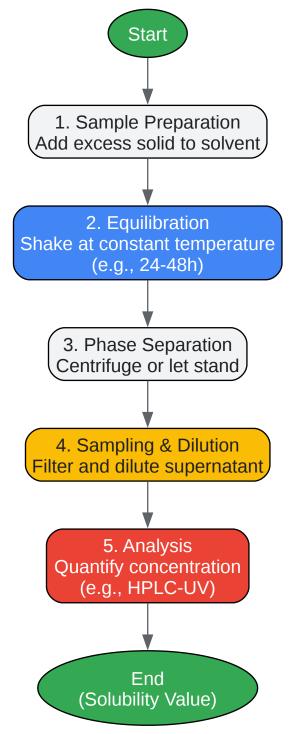


Figure 2: Experimental Workflow for Solubility Determination

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Figure 2: Experimental Workflow for Solubility Determination



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